Salvinone

Description

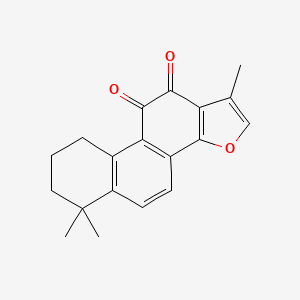

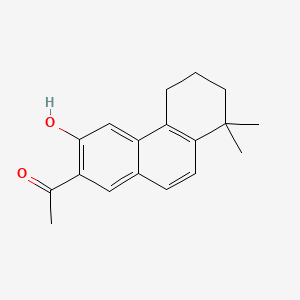

structure given in first source; MF C18-H20-O2

Structure

2D Structure

3D Structure

Properties

CAS No. |

124681-15-8 |

|---|---|

Molecular Formula |

C18H20O2 |

Molecular Weight |

268.3 g/mol |

IUPAC Name |

1-(3-hydroxy-8,8-dimethyl-6,7-dihydro-5H-phenanthren-2-yl)ethanone |

InChI |

InChI=1S/C18H20O2/c1-11(19)14-9-12-6-7-16-13(15(12)10-17(14)20)5-4-8-18(16,2)3/h6-7,9-10,20H,4-5,8H2,1-3H3 |

InChI Key |

ABHIZICAJIIGDO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=C2C3=C(C=CC2=C1)C(CCC3)(C)C)O |

Appearance |

Solid powder |

Other CAS No. |

124681-15-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

12-hydroxy-16-oxo-20-nor-5(10),6,8,11,13-abietapentaene salvinone |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Bioactive Compounds from Salvia Species

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Salvinone" is not widely used in scientific literature to refer to a single, well-characterized bioactive compound. It appears in some contexts as a component of Salvia miltiorrhiza extracts alongside other well-defined molecules. This guide will therefore focus on the extensively researched, primary bioactive constituents of Salvia species: Salvinorin A from Salvia divinorum, and Salvianolic Acids and Tanshinones from Salvia miltiorrhiza (Danshen). These compounds represent the core of scientific investigation into the pharmacological effects of Salvia.

Part 1: Salvinorin A - A Potent Kappa-Opioid Receptor Agonist

Salvinorin A, a neoclerodane diterpene, is the principal active component of Salvia divinorum. It is distinguished as the most potent naturally occurring hallucinogen and is a highly selective kappa-opioid receptor (KOR) agonist.[1][2] Unlike typical opioids, Salvinorin A is non-nitrogenous, making its structure a unique scaffold for drug design.[2]

Molecular Target and Binding Affinity

The primary molecular target of Salvinorin A is the KOR. It exhibits high affinity and selectivity for the KOR with little to no significant binding to mu-opioid (MOR) or delta-opioid (DOR) receptors, nor to the 5-HT2A serotonin receptor commonly targeted by classic hallucinogens.[3][4] The binding of Salvinorin A to the KOR is proposed to occur above the traditional morphinan binding site, with its furan moiety pointing towards the intracellular core and the C2-acetoxy group oriented towards the extracellular loop 2 (ECL2).[3] The interaction is stabilized by hydrogen bonds and hydrophobic contacts with specific residues within the KOR binding pocket (V118, I139, I294, Y312, Y313, I316), and the non-conserved nature of these residues across opioid receptor subtypes likely contributes to Salvinorin A's high selectivity.[3]

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy | Reference |

| Salvinorin A (1) | KOR | 6.2 | 40 ± 10 | Full Agonist | |

| Methyl Malonyl (4) | KOR | 2 | - | - | |

| Ethyl Malonyl (5) | KOR | 21.0 | - | - | [1] |

| Methyl Succinyl (7) | KOR | 36 | - | - | [1] |

| Methyl Fumaryl (14) | KOR | 39 | - | - | [1] |

| Mesyl Sal B | KOR | 2.3 ± 0.1 | 30 ± 5 | - | |

| SalA-VS-07 | KOR | - | 1274 ± 334 (IC50) | Partial Agonist | [5] |

| SalA-VS-08 | KOR | - | - | Full Agonist | [5] |

G-Protein Coupling and Downstream Signaling

As a KOR agonist, Salvinorin A initiates intracellular signaling cascades upon receptor binding. The activation of the KOR, a G-protein coupled receptor (GPCR), leads to the coupling of inhibitory G-proteins (Gi/o). This interaction inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

The primary downstream signaling pathway involves the regulation of dopamine. KOR activation by Salvinorin A has been shown to decrease dopamine levels in the striatum, an effect thought to underlie its dysphoric and pro-depressant-like effects.[4][6] This is achieved, in part, by the inhibition of dopamine release.[6] Furthermore, Salvinorin A can regulate the function of the dopamine transporter (DAT) through a KOR and ERK1/2-dependent mechanism.[6]

In addition to its effects on dopamine, Salvinorin A has been shown to induce noradrenaline overflow and inhibit serotonin release in mouse striatal and prefrontal cortex synaptosomes.[4] Some studies also suggest a potential interaction with cannabinoid CB1 receptors, as the anti-inflammatory effects of Salvinorin A in macrophages were sensitive to both KOR and CB1 antagonists.[7]

Caption: Salvinorin A binds to and activates the KOR, leading to Gi/o protein-mediated signaling.

β-Arrestin Recruitment

While not extensively detailed for Salvinorin A in the provided search results, GPCRs, including KOR, can also signal through a G-protein-independent pathway involving β-arrestins. Upon agonist binding and subsequent receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment can lead to receptor desensitization, internalization, and the initiation of distinct signaling cascades, such as the activation of MAP kinases. The balance between G-protein and β-arrestin signaling (biased agonism) is a key area of modern pharmacology. Some synthetic KOR agonists have been characterized as G-protein biased, a desirable profile for therapeutic development.[5]

Experimental Protocols

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

-

Preparation of Membranes: Membranes are prepared from cells stably expressing the receptor of interest (e.g., CHO-hKOR cells).

-

Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]U69,593 for KOR) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., Salvinorin A).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

This assay measures the functional activation of G-proteins by an agonist.

-

Membrane Preparation: As in the binding assay, membranes from cells expressing the receptor are used.

-

Incubation: Membranes are incubated with a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of the agonist (e.g., Salvinorin A).

-

Reaction: Agonist binding activates the G-protein, causing it to release GDP and bind [³⁵S]GTPγS.

-

Separation and Detection: The amount of [³⁵S]GTPγS bound to the G-proteins is measured, typically by scintillation proximity assay or filtration.

-

Data Analysis: The concentration of agonist that produces 50% of the maximal response (EC50) and the maximal effect (Emax) are determined from concentration-response curves.

Caption: Workflow for characterizing KOR ligands, from initial compound to functional profile.

Part 2: Salvianolic Acids and Tanshinones - Multi-Target Modulators

Derived from the medicinal plant Salvia miltiorrhiza (Danshen), Salvianolic Acids (water-soluble phenolic compounds) and Tanshinones (lipophilic diterpenoids) possess a broad range of pharmacological activities, particularly in the context of cardiovascular disease and cancer.[8][9][10] Unlike Salvinorin A's specific action on a single receptor, these compounds exert their effects by modulating multiple signaling pathways.[11][12]

Core Signaling Pathways

The therapeutic effects of Salvianolic Acids and Tanshinones are often attributed to their ability to interfere with key signaling cascades involved in cell proliferation, inflammation, apoptosis, and oxidative stress.

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Salvianolic Acid A (SAA) has been shown to inhibit tumor cell growth by downregulating the expression of PI3K and Akt, leading to cell cycle arrest.[11] In contrast, in the context of cardioprotection, Tanshinone IIA can activate the PI3K/Akt pathway to protect myocardial cells from ischemia/reperfusion injury.[12]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) cascade, including ERK, JNK, and p38, is involved in cellular responses to a variety of stimuli. SAA can regulate the c-Raf/MEK/ERK pathway, which is essential for cell survival.[11] Tanshinone IIA also modulates the MAPK pathway as part of its anti-cancer and cardioprotective effects.[12]

-

NF-κB Pathway: This pathway is a key regulator of inflammation. Tanshinone IIA can attenuate myocardial injury by inhibiting the TLR/NF-κB p65 signaling pathway.[13]

Therapeutic Effects

-

Cardiovascular Protection: Salvianolic acids and tanshinones have demonstrated effects such as inhibiting platelet aggregation, providing anti-myocardial ischemia benefits, and preventing atherosclerosis.[8][9] They can improve myocardial function, reduce apoptosis in myocardial cells, and modulate inflammatory cytokines and oxidative stress.[8]

-

Anti-Cancer Activity: These compounds can inhibit tumor cell proliferation, migration, and invasion, and promote apoptosis by targeting multiple signaling pathways.[11] For instance, SAA may inhibit the c-mesenchymal-to-epithelial transition factor (c-MET) and reduce the activity of matrix metalloproteinases (MMPs).[11]

Caption: Multi-target signaling modulation by Salvianolic Acids and Tanshinones.

Conclusion

The bioactive compounds derived from Salvia species exhibit distinct and complex mechanisms of action. Salvinorin A acts as a highly specific and potent agonist at the kappa-opioid receptor, initiating a well-defined signaling cascade that modulates neurotransmitter systems and produces its characteristic psychoactive effects. In contrast, Salvianolic Acids and Tanshinones from Salvia miltiorrhiza function as multi-target agents, modulating a network of interconnected signaling pathways (PI3K/Akt, MAPK, NF-κB) to exert broad therapeutic effects in cardiovascular disease and oncology. Understanding these distinct mechanisms is crucial for the continued development of novel therapeutics based on these natural product scaffolds. Future research will likely focus on elucidating the potential for biased agonism in new Salvinorin A analogs and further deconstructing the complex polypharmacology of Salvianolic Acids and Tanshinones to optimize their therapeutic potential.

References

- 1. Kappa-Opioid Receptor-Selective Dicarboxylic Ester-Derived Salvinorin A Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Salvinorin A Regulates Dopamine Transporter Function Via A Kappa Opioid Receptor and ERK1/2-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ultrapotent effects of salvinorin A, a hallucinogenic compound from Salvia divinorum, on LPS-stimulated murine macrophages and its anti-inflammatory action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Efficacy and safety of eight types Salvia miltiorrhiza injections in the treatment of unstable angina pectoris: A network meta-analysis [frontiersin.org]

- 9. Efficacy and safety of eight types Salvia miltiorrhiza injections in the treatment of unstable angina pectoris: A network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Atheroprotective Effects and Molecular Targets of Tanshinones Derived From Herbal Medicine Danshen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer effects of salvianolic acid A through multiple signaling pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Signaling pathways behind the biological effects of tanshinone IIA for the prevention of cancer and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Salvia miltiorrhiza: insights on the protective effect and mechanism of myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Provenance and Isolation of Salvinorin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvinorin A, a potent and selective kappa-opioid receptor agonist, stands as a unique natural product with significant interest in neuroscience and drug development.[1][2] Unlike classical hallucinogens, it is not an alkaloid but a neoclerodane diterpenoid, distinguished by its nitrogen-free structure.[3][4][5] This guide provides a comprehensive overview of the natural sources of Salvinorin A and the detailed methodologies for its extraction and purification, tailored for a scientific audience.

Natural Sources of Salvinorin A

The primary and most well-documented natural source of Salvinorin A is the perennial herb Salvia divinorum, a member of the mint family (Lamiaceae).[3] Native to the cloud forests of the Sierra Mazateca in Oaxaca, Mexico, this plant has a long history of use in traditional Mazatec rituals.[3][5][6] Salvinorin A is predominantly found in the leaves of the plant, specifically within the glandular trichomes on the abaxial (lower) side of the leaves.[2][6] While Salvia divinorum is the most prominent source, studies have also detected Salvinorin A in other Salvia species, albeit at significantly lower concentrations.

The concentration of Salvinorin A in dried Salvia divinorum leaves can vary, typically ranging from 0.89 mg/g to 3.70 mg/g.[4] One study reported a Salvinorin A content of 84.10 ± 3.06 μ g/100 mg in dried leaves.[7] Commercially available "fortified" or "enhanced" leaf extracts, often sold online, can contain significantly higher and variable concentrations, ranging from 12.6 to 113.7 μ g/100 mg for products labeled 5x to 20x potency, and between 13.0 and 53.2 mg/g in other enhanced extracts.[7][8]

Isolation and Purification of Salvinorin A

The isolation of Salvinorin A from Salvia divinorum leaves involves a multi-step process of extraction, purification, and in some cases, recrystallization. The lipophilic nature of Salvinorin A dictates the use of organic solvents for efficient extraction.

Table 1: Quantitative Data on Salvinorin A Content in Salvia Species

| Plant Species | Part | Concentration Range | Reference |

| Salvia divinorum | Dried Leaves | 0.89 mg/g - 3.70 mg/g | [4] |

| Salvia divinorum | Dried Leaves | 84.10 ± 3.06 μ g/100 mg | [7] |

| Salvia recognita | Not Specified | 212.9 μg/g | [4] |

| Salvia cryptantha | Not Specified | 51.5 μg/g | [4] |

| Salvia glutinosa | Not Specified | 38.9 μg/g | [4] |

| S. divinorum (Enhanced Extracts) | Dried Leaves | 13.0 - 53.2 mg/g | [8] |

Experimental Protocols

This protocol is a common method for obtaining crystalline Salvinorin A.

1. Plant Material Preparation:

-

Dried leaves of Salvia divinorum are pulverized into a fine powder (approximately 1 mm particle size).[9][10] One study utilized 224 grams of dried leaves.[9][11]

2. Extraction:

-

The powdered leaf material is subjected to repeated extraction with an organic solvent. Acetone is a frequently used solvent for this purpose.[9][10][11] The extraction is typically performed three times to ensure maximum yield.[9][10] Methanol has also been shown to be an efficient extraction solvent, with a 3-day steeping period yielding optimal results.[12]

3. Filtration and Concentration:

-

The combined solvent extracts are filtered to remove solid plant debris.[9][10]

-

The filtrate is then evaporated to dryness, often using a rotary evaporator, to yield a crude extract.[9][10]

4. Purification:

-

The crude extract is dissolved in a solvent mixture, such as ethyl acetate-heptane (50:40 v/v).[9]

-

To remove pigments and other colored impurities, the solution is passed through a layer of activated carbon.[9][13]

-

The decolorized solution is again evaporated to dryness.[9]

5. Recrystallization:

-

The resulting residue is recrystallized multiple times (e.g., three times) from methanol to obtain pure Salvinorin A crystals.[9][10] Pure Salvinorin A forms colorless crystals with a melting point of 242–244 °C.[5]

This protocol is employed for the quantitative analysis of Salvinorin A in plant extracts.

1. Sample Preparation:

-

A known weight of dried and powdered leaf material (e.g., 100 mg) is steeped in methanol for a defined period (e.g., 3 days).[14]

2. Chromatographic Conditions:

-

The analysis is performed on a C-18 column.[7]

-

An isocratic mobile phase of acetonitrile and water is used.[7] The exact ratio can be optimized, with one study using a 35:65 (v/v) mixture at a flow rate of 1.5 mL/min.[14]

-

Detection is carried out using a UV detector at a wavelength of 208 nm.[14]

3. Quantification:

-

A standard curve is generated using a certified reference standard of Salvinorin A at various concentrations.[14]

-

The concentration of Salvinorin A in the plant extract is determined by comparing its peak area to the standard curve.

Table 2: Summary of Key Experimental Parameters for Salvinorin A Isolation

| Step | Parameter | Value/Solvent | Reference |

| Extraction | Solvent | Acetone, Methanol | [9][12] |

| Duration (Methanol) | 3 days | [12] | |

| Purification | Adsorbent | Activated Carbon | [9][13] |

| Solvent System | Ethyl acetate-heptane (50:40 v/v) | [9] | |

| Recrystallization | Solvent | Methanol | [9] |

| HPLC Analysis | Column | C-18 | [7] |

| Mobile Phase | Acetonitrile-Water | [7] | |

| Detection Wavelength | 208 nm | [14] |

Visualizing the Process and Pathway

To further elucidate the experimental workflow and the known signaling pathway of Salvinorin A, the following diagrams are provided.

Conclusion

The isolation of Salvinorin A from its primary natural source, Salvia divinorum, is a well-established process involving solvent extraction, chromatographic purification, and recrystallization. The methodologies outlined in this guide provide a solid foundation for researchers to obtain this unique diterpenoid for further investigation into its pharmacological properties and potential therapeutic applications. The potent and selective agonism of Salvinorin A at the kappa-opioid receptor continues to make it a valuable tool in neuroscience research and a lead compound in the development of novel therapeutics for a range of disorders, including addiction, depression, and pain.

References

- 1. Biosynthesis of salvinorin A proceeds via the deoxyxylulose phosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the psychotropic plant diterpene salvinorin A: Discovery and characterization of the Salvia divinorum clerodienyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Salvia divinorum - Wikipedia [en.wikipedia.org]

- 4. Salvinorin A - Wikipedia [en.wikipedia.org]

- 5. Salvia divinorum drug profile | www.euda.europa.eu [euda.europa.eu]

- 6. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 7. Quantitative determination of salvinorin A, a natural hallucinogen with abuse liability, in Internet-available Salvia divinorum and endemic species of Salvia in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chalcogen.ro [chalcogen.ro]

- 10. researchgate.net [researchgate.net]

- 11. extractionmagazine.com [extractionmagazine.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Biological Activity of Salvinone Derivatives: A Technical Guide

An In-depth Examination of Anticancer and Neuromodulatory Properties for Researchers and Drug Development Professionals

Salvinone derivatives, a class of compounds originating from Salvia miltiorrhiza and other related species, have garnered significant scientific interest due to their diverse and potent biological activities. These activities primarily encompass two key areas: anticancer effects, largely mediated through the disruption of microtubule dynamics, and neuromodulatory effects, driven by their agonistic activity at the kappa-opioid receptor (KOR). This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

I. Anticancer Activity of this compound Derivatives

This compound and its synthetic derivatives have demonstrated significant anti-proliferative activity in a range of cancer cell lines, including those resistant to conventional chemotherapeutics. The primary mechanism of this anticancer action is the inhibition of microtubule polymerization, which disrupts cell division and leads to apoptotic cell death.

Quantitative Data: Anti-proliferative Activity

The anticancer efficacy of various this compound derivatives has been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. These values provide a standardized measure for comparing the potency of different derivatives. A selection of reported IC50 values is presented in Table 1.

Table 1: Anti-proliferative Activity (IC50) of this compound Derivatives in Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Salvinal (4) | KB | 5.0 | [1] |

| Compound 19 | KB | 0.4 - 5.0 | [1] |

| Compound 20 | KB | 0.4 - 5.0 | [1] |

| Compound 25 | KB | 0.137 | [1] |

| KB-Vin10 (MDR/Pgp overexpressing) | 0.13 - 0.14 | [1] | |

| KB-7D (MRP overexpressing) | 0.13 - 0.14 | [1] | |

| Compound 26 | KB | < 0.4 | [1] |

| Salvicine | A549 (Lung Carcinoma) | Not specified | [2] |

| HL-60 (Promyelocytic Leukemia) | Not specified | [2] | |

| MCF-7 (Breast Cancer) | Not specified | [2] |

Note: Lower IC50 values indicate greater potency.

Experimental Protocol: Microtubule Depolymerization Assay

The ability of this compound derivatives to interfere with microtubule dynamics is a key indicator of their anticancer potential. The following is a generalized protocol for an in vitro microtubule depolymerization assay.

Objective: To determine the effect of this compound derivatives on the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin

-

Guanosine-5'-triphosphate (GTP)

-

Polymerization buffer (e.g., BRB80: 80 mM PIPES, 1 mM EGTA, 4 mM MgCl2, pH 6.9)

-

Taxol (microtubule stabilizing agent, as a control)

-

Test this compound derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer or fluorometer capable of measuring absorbance or fluorescence at 340 nm

Procedure:

-

Tubulin Preparation: Reconstitute purified tubulin in ice-cold polymerization buffer. Keep on ice to prevent spontaneous polymerization.

-

Reaction Setup: In a 96-well plate or cuvettes, add the polymerization buffer, GTP, and the test this compound derivative at various concentrations. Include a positive control (e.g., nocodazole) and a negative control (vehicle).

-

Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.

-

Monitoring Polymerization: Immediately begin monitoring the change in absorbance or fluorescence at 340 nm at a constant temperature (e.g., 37°C). An increase in absorbance/fluorescence indicates microtubule polymerization.

-

Data Analysis: Plot the absorbance/fluorescence against time for each concentration of the test compound. The rate of polymerization and the maximum polymer mass can be calculated from these curves to determine the inhibitory effect of the derivatives.

Signaling Pathway: Microtubule Disruption and Apoptosis

This compound derivatives exert their anticancer effects by binding to tubulin, the fundamental protein subunit of microtubules. This interaction disrupts the dynamic equilibrium between tubulin polymerization and depolymerization, which is crucial for the formation and function of the mitotic spindle during cell division. The disruption of the mitotic spindle leads to cell cycle arrest, typically at the G2/M phase, and ultimately triggers the intrinsic apoptotic pathway.

II. Neuromodulatory Activity of this compound Derivatives

A distinct class of this compound derivatives, particularly those related to Salvinorin A, exhibits potent and selective agonist activity at the kappa-opioid receptor (KOR). The KOR is a G-protein coupled receptor (GPCR) involved in a variety of physiological processes, including pain perception, mood, and addiction.

Quantitative Data: Kappa-Opioid Receptor Binding and Activation

The interaction of this compound derivatives with the KOR is characterized by their binding affinity (Ki) and their functional potency (EC50) and efficacy in activating G-protein signaling.

Table 2: Kappa-Opioid Receptor (KOR) Binding Affinity (Ki) and Functional Activity (EC50) of Salvinorin A Derivatives

| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy | Reference |

| Salvinorin A | 0.6 - 6.2 | ~1 | Full Agonist | [3][4] |

| Salvinorin B | 111 - >10,000 | 2.4 - 492 | Inactive/Weak Partial Agonist | [5] |

| Methyl malonyl derivative (4) | 2.0 | Not specified | Not specified | [3] |

| Ethyl malonyl ligand (5) | 21.0 | Not specified | Not specified | [3] |

| Methyl succinyl ligand (7) | 36.0 | Not specified | Not specified | [3] |

| Methyl fumaryl ligand (14) | 39.0 | Not specified | Not specified | [3] |

| 20-nor-salvinorin A | ~5-fold lower than SalA | ~5-fold lower than SalA | Not specified | [4] |

Note: Lower Ki and EC50 values indicate higher affinity and potency, respectively.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

The [³⁵S]GTPγS binding assay is a functional assay used to measure the activation of G-protein coupled receptors. Agonist binding to the KOR promotes the exchange of GDP for GTP on the associated Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.

Objective: To determine the potency and efficacy of this compound derivatives in activating KOR-mediated G-protein signaling.

Materials:

-

Cell membranes expressing the human kappa-opioid receptor (hKOR)

-

[³⁵S]GTPγS (radiolabeled GTP analog)

-

Guanosine-5'-diphosphate (GDP)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)

-

Test this compound derivatives

-

Reference KOR agonist (e.g., U-69,593)

-

Scintillation counter

Procedure:

-

Membrane Preparation: Thaw hKOR-expressing cell membranes on ice.

-

Reaction Setup: In a 96-well plate, add the assay buffer, GDP, and the test this compound derivative at various concentrations.

-

Membrane Addition: Add the diluted cell membranes to each well.

-

Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Termination and Filtration: Terminate the reaction by rapid filtration through filter plates to separate bound from unbound [³⁵S]GTPγS.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Signaling Pathway: KOR Activation and Downstream Effects

This compound derivatives, acting as KOR agonists, bind to the receptor and induce a conformational change. This leads to the activation of the associated heterotrimeric G-protein (typically Gi/o). The activated Gα-GTP subunit dissociates from the Gβγ dimer and proceeds to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, both Gα-GTP and Gβγ can modulate other downstream effectors, including the activation of mitogen-activated protein kinase (MAPK) pathways, such as the ERK1/2 pathway. Some KOR agonists may also trigger β-arrestin-mediated signaling, which can lead to receptor internalization and desensitization.

III. Conclusion

This compound derivatives represent a versatile class of bioactive molecules with significant therapeutic potential in oncology and neurology. Their distinct mechanisms of action—disruption of microtubule dynamics for anticancer effects and potent agonism at the kappa-opioid receptor for neuromodulatory effects—provide a rich area for further research and drug development. The quantitative data and experimental protocols presented in this guide offer a foundational resource for scientists and researchers working to unlock the full therapeutic potential of these promising compounds. Further structure-activity relationship (SAR) studies will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of this compound derivatives for clinical applications.

References

- 1. Synthesis and Structure–Activity Relationship of Salvinal Derivatives as Potent Microtubule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigating the Anticancer Potential of Salvicine as a Modulator of Topoisomerase II and ROS Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kappa-Opioid Receptor-Selective Dicarboxylic Ester-Derived Salvinorin A Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Syntheses of the salvinorin chemotype of KOR agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Structure-Activity Relationship of Salvinorin A: A Technical Guide for Drug Development Professionals

An in-depth exploration of the structural modifications of Salvinorin A and their impact on opioid receptor binding and functional activity.

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist. As the only known non-nitrogenous opioid receptor agonist, Salvinorin A presents a unique scaffold for the development of novel therapeutics targeting a range of neurological and psychiatric disorders.[1][2] This document summarizes key quantitative data, details common experimental methodologies, and visualizes important concepts to aid researchers in the rational design of next-generation Salvinorin A analogs.

Core Structure and Key Modification Points

Salvinorin A is a neoclerodane diterpene isolated from the plant Salvia divinorum.[3] Its rigid structure provides a unique framework for interacting with the KOR. Structure-activity relationship studies have primarily focused on modifications at several key positions, most notably the C-2 acetoxy group, the C-4 carbomethoxy group, the C-17 furan ring, and the C-1 carbonyl group.[4] Modifications at the C-2 position have been particularly fruitful in modulating the potency and efficacy of Salvinorin A analogs.[1][5]

Caption: General structure of Salvinorin A highlighting key positions for chemical modification.

Quantitative Structure-Activity Relationship Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of various Salvinorin A analogs at the kappa (κ), mu (μ), and delta (δ) opioid receptors. These data are crucial for understanding how specific structural changes influence receptor interaction.

Table 1: C-2 Position Modifications of Salvinorin A and Opioid Receptor Binding Affinity

| Compound | C-2 Substituent | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | Reference |

| Salvinorin A | -OCOCH₃ | 6.2 | >10,000 | >10,000 | [3] |

| Salvinorin B | -OH | >10,000 | >10,000 | >10,000 | [3] |

| 4 | Methyl malonyl | 2 | >10,000 | >10,000 | [3] |

| 5 | 21 | >10,000 | >10,000 | [3] | |

| 7 | 36 | >10,000 | >10,000 | [3] | |

| 14 | Methyl fumaryl | 39 | >10,000 | >10,000 | [3] |

| 6 | 148 | >10,000 | >10,000 | [3] | |

| 8 | 437 | >10,000 | >10,000 | [3] | |

| 9 | 302 | >10,000 | >10,000 | [3] | |

| 10 | 575 | >10,000 | >10,000 | [3] | |

| 12 | 263 | >10,000 | >10,000 | [3] | |

| 15 | 427 | >10,000 | >10,000 | [3] | |

| 11 | 4070 | >10,000 | >10,000 | [3] | |

| 16 | 2291 | >10,000 | >10,000 | [3] | |

| 13 | No Affinity | No Affinity | No Affinity | [3] | |

| 12 (with Val) | Valine | High Affinity | - | - | [1][6] |

Table 2: Functional Activity of C-2 Modified Salvinorin A Analogs at the Kappa-Opioid Receptor

| Compound | KOR EC50 (nM) | % Emax (relative to U-50,488H) | Reference |

| Salvinorin A | - | - | [3] |

| 4 | - | - | [3] |

| 5 | - | - | [3] |

| 7 | - | - | [3] |

| 14 | - | - | [3] |

| 12 (with Val) | Full Agonist | - | [1][6] |

Note: Specific EC50 and Emax values for compounds 4, 5, 7, and 14 were determined but not explicitly stated in the provided abstract.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in Salvinorin A SAR studies.

Radioligand Binding Assays

Radioligand binding assays are a standard method for determining the affinity (Ki) of a test compound for a receptor.[7]

Objective: To determine the binding affinity of Salvinorin A analogs for opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest (KOR, MOR, or DOR).

-

Radiolabeled ligand (e.g., [³H]diprenorphine).

-

Unlabeled competing ligand (the Salvinorin A analog being tested).

-

Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[7]

-

Non-specific binding control (e.g., 10 µM Naloxone).[7]

-

96-well plates.[7]

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine.[7]

-

Scintillation vials and cocktail.[7]

-

Liquid scintillation counter.[7]

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold binding buffer to a final protein concentration of 10-20 µg per well.[7]

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Cell membranes, radiolabeled ligand, and binding buffer.

-

Non-specific Binding: Cell membranes, radiolabeled ligand, and a high concentration of an unlabeled, high-affinity ligand (e.g., naloxone).

-

Competitive Binding: Cell membranes, radiolabeled ligand, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.[7] Wash the filters multiple times with ice-cold wash buffer.

-

Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a typical radioligand binding assay.

[³⁵S]GTPγS Functional Assay

The [³⁵S]GTPγS binding assay is a functional assay used to determine the potency (EC50) and efficacy (%Emax) of a compound as an agonist or antagonist at a G-protein coupled receptor (GPCR) like the opioid receptors.

Objective: To measure the ability of Salvinorin A analogs to activate G-protein signaling through the kappa-opioid receptor.

Materials:

-

Cell membranes expressing the kappa-opioid receptor.

-

[³⁵S]GTPγS.

-

GDP.

-

Assay buffer (50 mM Tris-HCl, pH 7.4, 3 mM MgCl₂, 100 mM NaCl).[8]

-

Varying concentrations of the test compound.

-

Reference agonist (e.g., U-50,488H).[8]

-

Glass fiber filters.[8]

-

Cell harvester.[8]

-

Scintillation counter.[8]

Procedure:

-

Assay Setup: In tubes or a 96-well plate, combine cell membranes, GDP, [³⁵S]GTPγS, and either buffer (for basal binding), a reference agonist, or varying concentrations of the test compound.

-

Incubation: Incubate the reaction mixture at 30°C for 60 minutes.[8]

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.[8]

-

Scintillation Counting: Measure the radioactivity retained on the filters.

-

Data Analysis: Normalize the data to the basal binding and the maximal stimulation achieved with the reference agonist. Calculate the EC50 and %Emax values by nonlinear regression analysis.[8]

Kappa-Opioid Receptor Signaling Pathway

Salvinorin A and its analogs exert their effects by activating the kappa-opioid receptor, a Gi/o-coupled GPCR. Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G-protein heterotrimer and subsequent downstream signaling events, including the inhibition of adenylyl cyclase and modulation of ion channels.

Caption: Simplified signaling pathway of the kappa-opioid receptor upon agonist binding.

Conclusion

The structure-activity relationship of Salvinorin A is a rich and evolving field. Modifications at the C-2 position have proven to be a particularly effective strategy for fine-tuning the pharmacological profile of these compounds. The data and protocols presented in this guide offer a solid foundation for researchers aiming to design and evaluate novel Salvinorin A analogs with improved therapeutic potential. Further exploration of other modification sites and the use of advanced techniques such as computational modeling will undoubtedly continue to advance our understanding of this unique class of opioid receptor modulators.

References

- 1. Synthesis and biological evaluation of new salvinorin A analogues incorporating natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kappa-Opioid Receptor-Selective Dicarboxylic Ester-Derived Salvinorin A Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Salvinorin A Analogs as Probes in Opioid Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of new salvinorin A analogues incorporating natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubcompare.ai [pubcompare.ai]

The In Vitro Effects of Salvinone: A Technical Guide for Researchers

Disclaimer: Direct in vitro studies, quantitative data, and detailed experimental protocols specifically for the compound "Salvinone" are limited in publicly available scientific literature. This compound is identified as a diterpenoid compound isolated from Salvia miltiorrhiza and has been noted as a platelet aggregation inhibitor.[1] Its chemical formula is C18H20O2.[2][3] Due to the scarcity of specific data on this compound, this guide provides a comprehensive overview of the in vitro effects of other major bioactive components isolated from Salvia miltiorrhiza, namely tanshinones (including Tanshinone I, Tanshinone IIA, and Cryptotanshinone) and salvianolic acids (Salvianolic Acid A and Salvianolic Acid B). These compounds have been extensively studied and their documented in vitro effects may provide valuable insights for researchers interested in the therapeutic potential of constituents from Salvia miltiorrhiza.

Anticancer Effects of Salvia miltiorrhiza Components

The lipophilic tanshinones and hydrophilic phenolic acids from Salvia miltiorrhiza have demonstrated significant anticancer activities in a variety of cancer cell lines.[4][5][6] These effects are primarily mediated through the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell proliferation and metastasis.[5]

Quantitative Data: Cytotoxicity of Salvia miltiorrhiza Components

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various tanshinones and salvianolic acids against different human cancer cell lines.

| Compound | Cancer Cell Line | IC50 Value | Reference |

| Tanshinone I | Human endometrial cancer | [5] | |

| Colon cancer | [5] | ||

| Breast cancer | [5] | ||

| Liver cancer | [5] | ||

| Gastric cancer | [5] | ||

| Cervical cancer | [5] | ||

| Tanshinone IIA | Colorectal cancer | [5] | |

| Gastric cancer | [5] | ||

| Cervical cancer | [5] | ||

| Laryngeal cancer | [5] | ||

| Nasopharyngeal cancer | [5] | ||

| Ovarian cancer | [5] | ||

| Dihydrotanshinone I | Breast adenocarcinoma | [5] | |

| Alcohol Extract of S. miltiorrhiza | Oral squamous carcinoma (HSC-3, OC-2) | Significant inhibition | [6] |

Note: Specific IC50 values were not consistently provided in the source documents in a format suitable for direct inclusion in this table, but the compounds were reported to have significant inhibitory effects.

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10^3 cells/well) and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., tanshinones, salvianolic acids) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the test compound for a specified time.

-

Cell Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

DNA Fragmentation Assay (DNA Ladder): This assay detects the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.

-

DNA Extraction: DNA is extracted from both treated and untreated cells.

-

Agarose Gel Electrophoresis: The extracted DNA is run on an agarose gel.

-

Visualization: The DNA is visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). A ladder-like pattern indicates apoptosis.

Signaling Pathways in Anticancer Effects

The anticancer effects of Salvia miltiorrhiza components involve the modulation of several key signaling pathways.

Caption: Anticancer signaling pathways modulated by Salvia miltiorrhiza components.

Anti-inflammatory Effects of Salvia miltiorrhiza Components

Components of Salvia miltiorrhiza have demonstrated potent anti-inflammatory properties in various in vitro models.[7][8] These effects are largely attributed to the inhibition of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways.

Quantitative Data: Inhibition of Inflammatory Mediators

| Compound | Cell Line | Inflammatory Mediator | Inhibition | Reference |

| Salvianolic Acid B | UVB-irradiated HaCaT cells | TNF-α, IL-1, IL-6 | Significant decrease | [9] |

| Rosmarinic Acid | UVB-irradiated HaCaT cells | TNF-α, IL-1, IL-6 | Significant decrease | [9] |

| S. miltiorrhiza Extract | LPS-induced mouse model | IL-1β, TNF, IL-6 | Decreased levels | [10] |

Experimental Protocols

Enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying the levels of cytokines.

-

Cell Culture and Treatment: Macrophages (e.g., RAW 264.7) or other relevant cell types are cultured and stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of the test compound.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

ELISA Procedure: The supernatant is added to a 96-well plate pre-coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6).

-

Detection: A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate that produces a colorimetric signal.

-

Quantification: The absorbance is measured, and the concentration of the cytokine is determined by comparison to a standard curve.

This assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.

-

Cell Culture and Treatment: Cells are grown on coverslips and treated as described above.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

-

Immunostaining: Cells are incubated with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody.

-

Nuclear Staining: The nucleus is counterstained with a fluorescent dye (e.g., DAPI).

-

Microscopy: The cellular localization of NF-κB p65 is observed using a fluorescence microscope.

Signaling Pathways in Anti-inflammatory Effects

The anti-inflammatory actions of Salvia miltiorrhiza components are often mediated through the inhibition of the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by Salvia miltiorrhiza components.

Cardiovascular Effects of Salvia miltiorrhiza Components

The components of Salvia miltiorrhiza are well-known for their cardiovascular protective effects, which have been demonstrated in various in vitro models.[7][11] These effects include antioxidant, anti-platelet aggregation, and protection of endothelial cells.

Quantitative Data: Cardiovascular Protective Effects

| Compound | In Vitro Model | Effect | Observation | Reference |

| This compound | Rabbit Platelets | Platelet Aggregation | IC50 = 2.40 x 10^-5 M | [1] |

| Miltirone | Rabbit Platelets | Platelet Aggregation | IC50 = 5.76 x 10^-6 M | [1] |

| Ro 09-6680 | Rabbit Platelets | Platelet Aggregation | IC50 = 2.14 x 10^-5 M | [1] |

| Salvianolate | Endothelial Protection | [11] | ||

| Tanshinone IIA | Vasodilation | [11] |

Experimental Protocols

This assay measures the ability of a compound to inhibit platelet aggregation in vitro.

-

Platelet-Rich Plasma (PRP) Preparation: Blood is collected from a healthy donor, and PRP is prepared by centrifugation.

-

Aggregation Measurement: PRP is placed in an aggregometer, and a baseline is established.

-

Agonist and Compound Addition: A platelet aggregation agonist (e.g., collagen, ADP, or thrombin) is added to induce aggregation. The test compound is added before the agonist to assess its inhibitory effect.

-

Data Analysis: The percentage of aggregation is recorded over time, and the inhibitory effect of the compound is calculated.

This assay assesses the ability of a compound to protect endothelial cells from injury.

-

Cell Culture and Injury Induction: Human umbilical vein endothelial cells (HUVECs) are cultured and then exposed to an injurious stimulus, such as oxidized low-density lipoprotein (ox-LDL) or hydrogen peroxide (H2O2).

-

Compound Treatment: Cells are co-treated with the test compound.

-

Viability and Apoptosis Assessment: Cell viability is measured using the MTT assay, and apoptosis is assessed using Annexin V/PI staining as described previously.

-

Measurement of Endothelial Function Markers: Levels of markers such as nitric oxide (NO) and endothelin-1 (ET-1) can be measured in the cell culture supernatant.

Signaling Pathways in Cardiovascular Effects

The cardiovascular protective effects of Salvia miltiorrhiza components are mediated by multiple signaling pathways that reduce oxidative stress and inflammation and improve endothelial function.

Caption: Mechanisms of cardiovascular protection by Salvia miltiorrhiza components.

References

- 1. dokumen.pub [dokumen.pub]

- 2. This compound | C18H20O2 | CID 130233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PhytoBank: Showing this compound (PHY0073434) [phytobank.ca]

- 4. The anticancer properties of Salvia miltiorrhiza Bunge (Danshen): a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Salvia miltiorrhiza in Breast Cancer Treatment: A Review of Its Phytochemistry, Derivatives, Nanoparticles, and Potential Mechanisms [frontiersin.org]

- 6. Anticancer Effects of Salvia miltiorrhiza Alcohol Extract on Oral Squamous Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Salvia miltiorrhiza in Treating Cardiovascular Diseases: A Review on Its Pharmacological and Clinical Applications [frontiersin.org]

- 8. Salvianolic acids from Salvia miltiorrhiza Bunge and their anti-inflammatory effects through the activation of α7nAchR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid Screening of Chemical Components in Salvia miltiorrhiza with the Potential to Inhibit Skin Inflammation [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Salvia miltiorrhiza in Treating Cardiovascular Diseases: A Review on Its Pharmacological and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Salvinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salvinone, a diterpenoid compound isolated from the traditional Chinese medicinal herb Salvia miltiorrhiza (Danshen), has been identified as a noteworthy inhibitor of platelet aggregation. This technical guide provides a comprehensive overview of the discovery, history, and initial characterization of this compound. It details the seminal findings from the late 1980s and early 1990s that first described its isolation, structure elucidation, and synthesis. This document collates the available information on its biological activity, focusing on its antiplatelet effects, and presents the foundational experimental methodologies. Furthermore, this guide illustrates the key chemical and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for researchers in pharmacology and drug development.

Introduction

Salvia miltiorrhiza Bunge, commonly known as Danshen, is a perennial plant in the mint family, Lamiaceae, and its root has been a cornerstone of traditional Chinese medicine for centuries. It is utilized in the treatment of a variety of ailments, particularly cardiovascular and cerebrovascular diseases.[1] The therapeutic efficacy of Danshen is attributed to a rich diversity of bioactive compounds, which are broadly categorized into two major groups: water-soluble phenolic acids and lipophilic diterpenoid quinones, known as tanshinones.[1]

In the late 1980s, amidst intensive research into the chemical constituents of Salvia miltiorrhiza, a novel diterpene with potent biological activity was isolated. This compound was named this compound and was identified as a significant inhibitor of platelet aggregation.[2] This discovery added a new dimension to the understanding of Danshen's pharmacological profile, highlighting a specific molecule with potential antithrombotic applications. This guide will delve into the initial discovery and subsequent characterization of this compound.

Discovery and Initial Characterization

The first report of this compound emerged in 1989 from a study by Wang et al., who successfully isolated the compound from the roots of Salvia miltiorrhiza.[2] Their work identified this compound as a new diterpene and, crucially, as a potent inhibitor of platelet aggregation.[2]

Subsequent research by Chang et al. in 1990 provided a detailed structural elucidation and the first total synthesis of new tanshinones isolated from Salvia miltiorrhiza, which are structurally related to this compound.[3] These foundational studies established the chemical identity of this compound and paved the way for further investigation into its biological activities.

Chemical Structure

This compound is a diterpenoid compound with the molecular formula C₁₈H₂₀O₂. Its structure was elucidated through spectroscopic methods, including magnetic resonance spectroscopy.[2]

-

IUPAC Name: 1-(3-hydroxy-8,8-dimethyl-6,7-dihydro-5H-phenanthren-2-yl)ethanone

-

Molecular Formula: C₁₈H₂₀O₂

Biological Activity: Platelet Aggregation Inhibition

The primary biological activity attributed to this compound upon its discovery was the inhibition of platelet aggregation.[2] Platelet aggregation is a critical process in hemostasis and thrombosis, and its inhibition is a key therapeutic strategy for the prevention and treatment of cardiovascular diseases. While the initial 1989 publication by Wang et al. established this activity, specific quantitative data such as IC₅₀ values were not detailed in the abstract.[2] Further research is required to quantify the potency of this compound's antiplatelet effects.

At present, the precise signaling pathways through which this compound exerts its anti-aggregatory effect on platelets remain to be fully elucidated. Research on other constituents of Salvia miltiorrhiza, such as salvianolic acid A, has shown inhibition of platelet activation through pathways involving phosphoinositide 3-kinase (PI3K).[4] It is plausible that this compound may act through similar or distinct pathways to modulate platelet function.

Experimental Protocols

The following sections describe the general methodologies that would have been employed in the initial discovery and characterization of this compound, based on standard practices of the time and information from related studies.

Isolation of this compound from Salvia miltiorrhiza

The isolation of this compound from the dried roots of Salvia miltiorrhiza would have involved a multi-step extraction and chromatographic purification process.

Experimental Workflow for Isolation:

Methodology:

-

Extraction: The dried and powdered roots of Salvia miltiorrhiza are extracted with a suitable organic solvent, such as ethanol or methanol, to obtain a crude extract.

-

Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common method involves partitioning between an aqueous phase and an immiscible organic solvent like ethyl acetate to isolate lipophilic compounds such as diterpenes.

-

Chromatography: The resulting lipophilic fraction is then subjected to a series of chromatographic techniques for further purification. This typically involves column chromatography over silica gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure this compound.

-

Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.

Platelet Aggregation Assay

The inhibitory effect of this compound on platelet aggregation would have been assessed using an in vitro platelet aggregometry assay.

Experimental Workflow for Platelet Aggregation Assay:

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to obtain platelet-rich plasma (PRP). A portion of the remaining blood is centrifuged at a high speed to obtain platelet-poor plasma (PPP), which is used as a reference.

-

Incubation: The PRP is pre-incubated with various concentrations of this compound or a vehicle control for a specified period at 37°C.

-

Aggregation Induction: Platelet aggregation is induced by adding a known platelet agonist, such as adenosine diphosphate (ADP), collagen, or thrombin.

-

Measurement: The change in light transmittance through the PRP suspension is monitored over time using a platelet aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.

-

Data Analysis: The extent of platelet aggregation is quantified, and the percentage of inhibition by this compound is calculated by comparing the aggregation in the presence of this compound to that of the vehicle control.

Signaling Pathways in Platelet Aggregation

While the specific signaling pathway of this compound is yet to be determined, a general overview of platelet activation signaling is relevant for contextual understanding and to guide future research. Platelet activation is a complex process involving multiple interconnected signaling pathways initiated by the binding of agonists to their respective receptors on the platelet surface.

Generalized Platelet Activation Signaling Pathway:

Future research should focus on investigating the interaction of this compound with key components of these pathways, such as phospholipases, protein kinases, and calcium signaling, to elucidate its precise mechanism of action.

Conclusion and Future Directions

The discovery of this compound as a platelet aggregation inhibitor from Salvia miltiorrhiza marked a significant step in understanding the plant's diverse pharmacology. The initial studies in the late 1980s and early 1990s laid the groundwork for its chemical identification and synthesis. However, to fully realize the therapeutic potential of this compound, further in-depth research is imperative.

Future investigations should prioritize:

-

Quantitative analysis of its antiplatelet activity to determine its potency (e.g., IC₅₀ values) against various agonists.

-

Elucidation of the specific signaling pathway(s) through which this compound exerts its inhibitory effects on platelets.

-

In vivo studies to assess its antithrombotic efficacy and safety profile in animal models.

-

Structure-activity relationship (SAR) studies to potentially design and synthesize more potent and selective analogs.

By addressing these research gaps, the scientific community can build upon the foundational discovery of this compound and explore its viability as a novel antiplatelet therapeutic agent.

References

- 1. Frontiers | Efficacy and safety of eight types Salvia miltiorrhiza injections in the treatment of unstable angina pectoris: A network meta-analysis [frontiersin.org]

- 2. A new platelet aggregation inhibitor from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. <i>Salvia miltiorrhiza</i>:Traditional medicinal uses, chemistry, and pharmacology [cjnmcpu.com]

- 4. Salvianolic acid A inhibits platelet activation and arterial thrombosis via inhibition of phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Salvinone and Bioactive Compounds from Salvia miltiorrhiza: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvia miltiorrhiza, also known as Danshen, is a traditional Chinese medicinal herb with a rich history of use in treating cardiovascular and cerebrovascular diseases. Its therapeutic effects are attributed to a diverse array of bioactive compounds, broadly classified into water-soluble phenolic acids (salvianolic acids) and lipophilic diterpenoid quinones (tanshinones). This technical guide provides an in-depth overview of the pharmacological profile of Salvinone, a lesser-known constituent, and the major, well-characterized bioactive compounds from Salvia miltiorrhiza, including salvianolic acid A, salvianolic acid B, tanshinone IIA, and cryptotanshinone. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

This compound

This compound is a diterpene isolated from Salvia miltiorrhiza.[1] Early research identified it as a platelet aggregation inhibitor.[1] However, detailed pharmacological data, such as its mechanism of action, receptor binding affinities, and quantitative inhibitory concentrations, are not extensively documented in publicly available scientific literature. Further research is required to fully elucidate the pharmacological profile and therapeutic potential of this compound.

Major Bioactive Compounds from Salvia miltiorrhiza

The primary pharmacological activities of Salvia miltiorrhiza are attributed to its more abundant and well-studied constituents: salvianolic acids and tanshinones.

Salvianolic Acids

Salvianolic acids are potent water-soluble antioxidants. Salvianolic acid A (SAA) and salvianolic acid B (SAB) are the most abundant and pharmacologically significant among them.

-

Anti-platelet Aggregation: Both SAA and SAB exhibit significant anti-platelet activity.[2][3] SAA has been shown to inhibit platelet aggregation induced by various agonists, including ADP, thrombin, and collagen.[2] SAB has been identified as a P2Y12 receptor antagonist and a phosphodiesterase (PDE) inhibitor, contributing to its anti-platelet effects.[3][4]

-

Cardioprotective Effects: Salvianolic acids have demonstrated protective effects against myocardial ischemia-reperfusion injury.[5]

-

Anti-inflammatory and Antioxidant Activity: These compounds are potent scavengers of reactive oxygen species and have been shown to possess anti-inflammatory properties.[6][7]

| Compound | Assay | Agonist | IC50 | Reference |

| Salvianolic Acids (mixed) | Platelet Aggregation | Collagen | 0.197 mg/L | [5] |

| ADP | 2.22 mg/L | [5] | ||

| Arachidonic Acid | 3.29 mg/L | [5] | ||

| Qishen Yiqi (containing SAA) | Platelet Aggregation | ADP | 2.065 mg/mL | [8] |

| Thrombin | 4.205 mg/mL | [8] | ||

| TXA2 | 0.643 mg/mL | [8] |

Tanshinones

Tanshinones are the major lipophilic constituents of Salvia miltiorrhiza. Tanshinone I, tanshinone IIA, and cryptotanshinone are among the most pharmacologically active.

-

Anti-cancer Activity: Tanshinones have been extensively studied for their anti-tumor effects. They have been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis, and suppress tumor growth in vivo.[9][10][11][12]

-

Cardiovascular Effects: Tanshinone IIA is used in the treatment of cardiovascular diseases and has been shown to have protective effects against myocardial ischemia.[13]

-

Anti-inflammatory Effects: Cryptotanshinone has demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory signaling pathways.[14]

| Compound | Target/Assay | Cell Line | IC50 | Reference |

| Cryptotanshinone | Cell Proliferation | Rh30 | ~5.1 µM | [9] |

| DU145 | ~3.5 µM | [9] | ||

| Tanshinone I | Cell Proliferation | Rh30, DU145 | > 20 µM | [9] |

| Tanshinone IIA | Cell Proliferation | Rh30, DU145 | > 20 µM | [9] |

| Cell Proliferation | 5637 (Bladder Cancer) | 2.6 µg/mL | [10] | |

| BFTC (Bladder Cancer) | 2 µg/mL | [10] | ||

| T24 (Bladder Cancer) | 2.7 µg/mL | [10] | ||

| Cell Viability | HepG2 | 4.17 ± 0.27 µM | [11] | |

| Cryptotanshinone | CD4+ Cell Damage | - | 485.1 µg/mL | [15] |

Signaling Pathways

The pharmacological effects of the bioactive compounds from Salvia miltiorrhiza are mediated through the modulation of several key signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis. Cryptotanshinone has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt pathway.[2][16]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Salvianolic acid B inhibits platelets as a P2Y12 antagonist and PDE inhibitor: evidence from clinic to laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective Inhibition of P2Y1 and P2Y12 Receptor Signal Pathways in Platelet Aggregation in Transgenic Cell Lines and Rats by Potassium 2‐(1‐Hydroxypentyl)‐Benzoate, Puerarin and Salvianolic Acid B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of salvianolic acids from Radix Salviae miltiorrhizae on regional cerebral blood flow ans platelet aggregation in rats - ProQuest [proquest.com]

- 6. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. Identification of salvianolic acid A as an ADP receptor-selective and Gq/IP3 pathway-mediated anti-platelet component in Qishen Yiqi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tanshinone IIA Inhibits Epithelial-Mesenchymal Transition in Bladder Cancer Cells via Modulation of STAT3-CCL2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Study on the Antitumor Mechanism of Tanshinone IIA In Vivo and In Vitro through the Regulation of PERK-ATF4-HSPA5 Pathway-Mediated Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tanshinone IIA inhibits cell proliferation and tumor growth by downregulating STAT3 in human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular evidence of cryptotanshinone for treatment and prevention of human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Cryptotanshinone Inhibites Bladder Cancer Cell Proliferation and Promotes Apoptosis via the PTEN/PI3K/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Salvinone and Kappa-Opioid Receptor Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist, is the principal psychoactive compound found in the plant Salvia divinorum.[1][2] Unlike classical opioid alkaloids, Salvinorin A is a non-nitrogenous diterpene, making it a unique pharmacological tool for studying the KOR system.[1][2] The KOR is a G-protein coupled receptor (GPCR) implicated in a variety of physiological processes, including pain, mood, and addiction.[3][4] Consequently, ligands that modulate KOR activity, such as Salvinorin A and its derivatives (collectively referred to herein as Salvinones), are of significant interest for therapeutic development.[1][4] This guide provides an in-depth technical overview of the interaction between Salvinones and the KOR, focusing on quantitative pharmacological data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Pharmacological Data

The pharmacological activity of Salvinones at the kappa-opioid receptor is characterized by their binding affinity (Ki) and functional efficacy (EC50 and Emax). These parameters are crucial for understanding the structure-activity relationships (SAR) and for the rational design of novel KOR ligands.

Binding Affinity of Salvinorin A and its Derivatives at the Kappa-Opioid Receptor

The binding affinity of a ligand for its receptor is a measure of how tightly the ligand binds to the receptor. It is typically expressed as the inhibition constant (Ki), with lower Ki values indicating higher affinity. The following table summarizes the binding affinities of Salvinorin A and several of its dicarboxylic ester derivatives for the human kappa-opioid receptor.

| Compound | Ki (nM) at KOR | Reference |

| Salvinorin A | 6.2 | [5] |

| Methyl malonyl derivative (4) | 2 | [5][6][7] |

| Ethyl malonyl derivative (5) | 21 | [5][6][7] |

| Methyl succinyl derivative (7) | 36 | [5][6][7] |

| Methyl fumaryl derivative (14) | 39 | [5][6][7] |

| Derivative 6 | 148 | [5] |

| Derivative 8 | 437 | [5] |

| Derivative 9 | 302 | [5] |

| Derivative 10 | 575 | [5] |

| Derivative 12 | 263 | [5] |

| Derivative 15 | 427 | [5] |

Functional Efficacy of Salvinorin A and its Derivatives at the Kappa-Opioid Receptor

Functional efficacy describes the ability of a ligand to activate its receptor and elicit a biological response. It is often quantified by the half-maximal effective concentration (EC50) and the maximum effect (Emax). The [³⁵S]GTPγS binding assay is a common method to determine the functional efficacy of KOR agonists by measuring G-protein activation.

| Compound | EC50 (nM) in [³⁵S]GTPγS Assay | Emax (%) relative to U-69,593 | Reference |

| Salvinorin A | - | - | [8] |

| SalA-VS-07 | - | 48 | [4] |

| SalA-VS-08 | - | 108 | [4] |

| Mesyl Sal B | Similar to Salvinorin A and U69,593 | - | [9] |

Note: Specific EC50 and Emax values for Salvinorin A were not explicitly detailed in the provided search results in a comparable format, though it is consistently referred to as a potent, full agonist.[2][8]

Experimental Protocols

Accurate and reproducible pharmacological data are contingent on well-defined experimental protocols. The following sections detail the methodologies for the key assays used to characterize the interaction of Salvinones with the KOR.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This assay determines the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[10]

1. Materials and Reagents:

-

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human kappa-opioid receptor.[3][11]

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.[11]

-

Non-specific Binding Control: 10 µM unlabeled U69,593 or Naloxone.[10][11]

-

Test Compounds: Salvinone derivatives dissolved in a suitable solvent (e.g., DMSO).

-

Filtration Apparatus: Cell harvester and glass fiber filters (e.g., GF/C).[10]

-

Scintillation Cocktail and Counter. [10]

2. Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes (15-20 µg protein), the radioligand (e.g., 0.4 nM [³H]U69,593), and varying concentrations of the test compound in the binding buffer.[11] For determining non-specific binding, a high concentration of an unlabeled ligand is used instead of the test compound.[11]

-

Incubate the mixture at 25°C for 60 minutes.[11]

-

Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[10]

-

Wash the filters multiple times with ice-cold wash buffer.[3]

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[10]

3. Data Analysis:

-

The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

[³⁵S]GTPγS Binding Assay for Determining Functional Efficacy (EC50, Emax)

This functional assay measures the activation of G-proteins upon agonist binding to the KOR by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.[3][12]

1. Materials and Reagents:

-

Cell Membranes: Membranes from cells stably expressing the human KOR (15 µg protein per well).[11]

-

Assay Buffer: 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, pH 7.4.[11]

-

[³⁵S]GTPγS: Final concentration of approximately 0.05 nM.[11]

-

Test Compounds: Agonists of interest (e.g., this compound derivatives).

-

Filtration Apparatus and Scintillation Counter.

2. Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, [³⁵S]GTPγS, GDP, and varying concentrations of the test compound in the assay buffer.[3][11] Basal binding is determined in the absence of the test compound, and non-specific binding is determined in the presence of excess unlabeled GTPγS.[11]

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters.[3]

-

Wash the filters with ice-cold wash buffer.[3]

-

Scintillation Counting: Measure the radioactivity on the filters.[3]

3. Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the agonist concentration to generate a dose-response curve.

-

The EC50 (potency) and Emax (efficacy) values are determined from this curve.[12]

Signaling Pathways

Activation of the kappa-opioid receptor by this compound initiates a cascade of intracellular signaling events. These can be broadly categorized into G-protein dependent and G-protein independent pathways.

G-Protein Dependent Signaling

Upon agonist binding, the KOR undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gi/o protein.[3] This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate the activity of downstream effectors.[3]

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13][14]

-

Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels.[14]

G-Protein Independent Signaling and Biased Agonism

In addition to the classical G-protein signaling, KOR activation can also trigger G-protein independent pathways, often involving β-arrestin.[13]

-

MAP Kinase Activation: KOR agonists can activate members of the mitogen-activated protein kinase (MAPK) family, including ERK1/2 and p38.[14][15] The activation of p38 MAPK has been linked to the aversive effects of KOR agonists and is dependent on β-arrestin recruitment.[14]

-

Biased Agonism: The concept of biased agonism suggests that different ligands can stabilize distinct receptor conformations, leading to the preferential activation of a subset of signaling pathways.[13] For instance, some Salvinorin A analogs are being investigated for their potential to be "unbiased" or to preferentially activate G-protein signaling over β-arrestin pathways, which may offer therapeutic benefits with fewer side effects.[2]

Visualizations

KOR Signaling Pathway

Caption: Overview of this compound-induced KOR signaling pathways.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining ligand binding affinity.

Experimental Workflow for [³⁵S]GTPγS Functional Assay

Caption: Workflow for assessing agonist functional efficacy.

References

- 1. Studies Toward the Pharmacophore of Salvinorin A, a Potent Kappa Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]